(Cyclohex-3-en-1-yl)(phenyl)methanol

Description

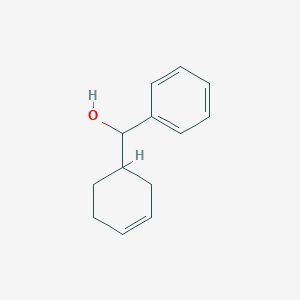

(Cyclohex-3-en-1-yl)(phenyl)methanol is a secondary alcohol featuring a cyclohexene ring (unsaturated cyclohexane with a double bond at the 3-position) and a phenyl group attached to a hydroxymethyl group. Its molecular formula is C₁₃H₁₄O, with a molecular weight of 186.25 g/mol. The compound’s structure combines aromatic (phenyl) and alicyclic (cyclohexene) moieties, making it a hybrid system with unique physicochemical properties.

Properties

CAS No. |

831-13-0 |

|---|---|

Molecular Formula |

C13H16O |

Molecular Weight |

188.26 g/mol |

IUPAC Name |

cyclohex-3-en-1-yl(phenyl)methanol |

InChI |

InChI=1S/C13H16O/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-5,7-8,12-14H,6,9-10H2 |

InChI Key |

JDRIHMPNNKBFBP-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CC=C1)C(C2=CC=CC=C2)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Cyclohex-3-en-1-yl)(phenyl)methanol typically involves the reaction of cyclohex-3-en-1-ylmethanol with phenylmagnesium bromide (Grignard reagent) under controlled conditions. The reaction is carried out in an anhydrous environment to prevent the hydrolysis of the Grignard reagent. The reaction mixture is then quenched with water and extracted to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, purification steps, and quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(Cyclohex-3-en-1-yl)(phenyl)methanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes using reducing agents like lithium aluminum hydride.

Substitution: The hydroxyl group in this compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

Substitution: Thionyl chloride (SOCl₂) for converting hydroxyl groups to chlorides.

Major Products Formed

Oxidation: Formation of cyclohex-3-en-1-one and benzaldehyde.

Reduction: Formation of cyclohex-3-en-1-ylmethanol and phenylmethanol.

Substitution: Formation of cyclohex-3-en-1-yl(phenyl)methyl chloride.

Scientific Research Applications

(Cyclohex-3-en-1-yl)(phenyl)methanol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of photo-cross-linkable polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of (Cyclohex-3-en-1-yl)(phenyl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogs and Their Properties

The table below compares (Cyclohex-3-en-1-yl)(phenyl)methanol with key structural analogs:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|

| This compound | Not provided | C₁₃H₁₄O | 186.25 | Unsaturated cyclohexene ring, phenyl group, secondary alcohol |

| Cyclohexyl(phenyl)methanol | 95719-26-9 | C₁₃H₁₈O | 190.28 | Saturated cyclohexane ring, phenyl group, higher hydrophobicity |

| (1-Methylcyclohex-3-en-1-yl)methanol | 50552-10-8 | C₈H₁₄O | 126.20 | Methyl-substituted cyclohexene ring, smaller molecular size |

| [4-(Propan-2-yl)cyclohex-3-en-1-yl]methanol | - | C₁₀H₁₈O | 154.25 | Branched isopropyl substituent, increased steric hindrance |

| Cyclohex-3-en-1-ylmethanol | 1679-51-2 | C₇H₁₂O | 112.17 | Parent compound without phenyl group, lower molecular weight |

Key Differences and Implications

Saturation vs. Unsaturation: this compound contains a conjugated double bond in the cyclohexene ring, enhancing reactivity in Diels-Alder or electrophilic addition reactions compared to Cyclohexyl(phenyl)methanol (saturated) . The unsaturated system also reduces molecular weight (186.25 vs. 190.28 g/mol) and may lower melting/boiling points.

Stereochemical Complexity: Stereoisomerism is critical in analogs like (Cyclohex-3-en-1-yl)(5-phenyl-4H-1,2,4-triazol-3-yl)methanol, where enantiomers exhibit distinct biological activities (e.g., antitubercular potency) . Similar enantiomeric differences likely apply to this compound.

Synthetic Accessibility: Cyclohex-3-en-1-ylmethanol is synthesized in high yield (~96%) via NaBH₄ reduction , whereas phenyl-substituted variants may require additional steps (e.g., Friedel-Crafts acylation followed by reduction) .

Biological Activity

(Cyclohex-3-en-1-yl)(phenyl)methanol, also known by its CAS number 831-13-0, is an organic compound characterized by a cyclohexene ring connected to a phenyl group through a methanol moiety. This compound has garnered attention for its potential biological activities and interactions with biomolecules, making it a subject of interest in various fields including medicinal chemistry and pharmacology.

| Property | Value |

|---|---|

| Molecular Formula | C13H16O |

| Molecular Weight | 188.26 g/mol |

| IUPAC Name | cyclohex-3-en-1-yl(phenyl)methanol |

| CAS Number | 831-13-0 |

| Canonical SMILES | C1CC(CC=C1)C(C2=CC=CC=C2)O |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as receptors and enzymes. It acts as a ligand, modulating the activity of these targets, which can lead to various biological effects. The precise pathways and targets remain under investigation, but initial studies suggest potential applications in therapeutic contexts.

Research Findings

Recent studies have explored the compound's effects on cancer cells and other biological systems. Notably, it has shown promise in inhibiting the growth of certain cancer cell lines while exhibiting minimal toxicity to non-tumorigenic cells. This selectivity is crucial for developing safer therapeutic agents.

Case Studies

- Cancer Cell Growth Inhibition : A study highlighted that this compound significantly inhibited the proliferation of specific cancer cell lines at concentrations that did not adversely affect normal cells. This selectivity suggests its potential as a lead compound in anticancer drug development.

- Receptor Binding Studies : Investigations into the compound's binding affinity for various receptors have indicated that it may act as an antagonist or agonist, depending on the receptor type. This property could be leveraged for designing drugs targeting specific pathways involved in disease processes.

Toxicological Evaluation

While exploring the biological activity, it is essential to assess the safety profile of this compound. Preliminary toxicological evaluations indicate that at therapeutic doses, the compound does not exhibit significant toxicity. However, further studies are required to establish a comprehensive safety profile.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it can be compared with structurally similar compounds:

| Compound | Similarity | Unique Features |

|---|---|---|

| 3-Cyclohexene-1-methanol | Lacks phenyl group | Simpler structure |

| 2-Cyclohexen-1-yl(phenyl)methanol | Different double bond position | Varying reactivity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.